molecular formula C19H14N2O2 B12918554 Isoxazolo[5,4-b]pyridine, 6-(4-methoxyphenyl)-3-phenyl- CAS No. 62096-70-2

Isoxazolo[5,4-b]pyridine, 6-(4-methoxyphenyl)-3-phenyl-

Cat. No.: B12918554
CAS No.: 62096-70-2
M. Wt: 302.3 g/mol
InChI Key: TUFHFVPOOPEOTC-UHFFFAOYSA-N
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Description

Isoxazolo[5,4-b]pyridine is a bicyclic heterocyclic scaffold combining isoxazole and pyridine rings. The compound 6-(4-methoxyphenyl)-3-phenylisoxazolo[5,4-b]pyridine features a 4-methoxyphenyl substituent at position 6 and a phenyl group at position 2. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science.

Properties

CAS No.

62096-70-2

Molecular Formula

C19H14N2O2

Molecular Weight

302.3 g/mol

IUPAC Name

6-(4-methoxyphenyl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridine

InChI

InChI=1S/C19H14N2O2/c1-22-15-9-7-13(8-10-15)17-12-11-16-18(21-23-19(16)20-17)14-5-3-2-4-6-14/h2-12H,1H3

InChI Key

TUFHFVPOOPEOTC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=C2)C(=NO3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxyphenyl)-3-phenylisoxazolo[5,4-b]pyridine typically involves multi-step processes. One common method involves the Friedlander condensation of 5-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with cyanoacetamide . This reaction proceeds under specific conditions, such as the presence of a base and an appropriate solvent, to yield the desired product.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenyl)-3-phenylisoxazolo[5,4-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the molecule.

Scientific Research Applications

6-(4-Methoxyphenyl)-3-phenylisoxazolo[5,4-b]pyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(4-Methoxyphenyl)-3-phenylisoxazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . This interaction disrupts the normal function of microtubules, which are essential for cell division and intracellular transport.

Comparison with Similar Compounds

Table 1: Key Structural Features of Isoxazolo[5,4-b]pyridine Derivatives

Compound Name Substituents (Position) Molecular Formula CAS No. Key Functional Groups
6-(4-Methoxyphenyl)-3-phenyl- (Target) 6-(4-MeOPh), 3-Ph C₁₉H₁₄N₂O₂ Not Provided Aromatic, Methoxy
6-Methyl-3-phenyl- () 6-Me, 3-Ph C₁₄H₁₀N₂O₃ 938007-41-1 Carboxylic Acid
6-(3-Methoxyphenyl)-3-methyl- () 6-(3-MeOPh), 3-Me C₁₆H₁₂N₂O₃ 1011389-03-9 Carboxylic Acid, Methoxy
4-Amino-3-methyl-6-(methylthio)- () 4-NH₂, 3-Me, 6-SMe C₉H₈N₄OS Not Provided Amino, Methylthio, Nitrile

Key Observations :

  • Position 6 : The target compound’s 4-methoxyphenyl group contrasts with methyl () or 3-methoxyphenyl (). The para-methoxy substituent may enhance π-π stacking interactions compared to meta-substitution .
  • Position 3: A phenyl group in the target vs.
  • Functional Groups : Carboxylic acid derivatives () improve solubility, while methylthio and nitrile groups () may modulate reactivity in further synthetic modifications .

Insights :

  • However, phase-transfer catalysis (used in for similar triazolo-thiadiazoles) or ethanol-triethylamine systems () are viable strategies.
  • Higher yields (e.g., 81% in ) are achievable with optimized conditions, though substituent steric effects may lower efficiency for bulkier groups like phenyl .

Physicochemical Properties

Table 3: Physical and Spectroscopic Data

Compound Melting Point (°C) IR Peaks (cm⁻¹) NMR Shifts (δ, ppm)
4-Amino-3-methyl-6-(methylthio)- () 275–277 3449–3370 (NH₂), 2196 (CN) 6.49 (NH₂), 2.65 (SMe), 2.35 (Me)
6-Methyl-3-phenyl- () Not Provided Not Provided Not Provided
Target Compound Not Provided Expected: ~1700 (C=O if present) Aromatic protons: ~7.0–8.0

Analysis :

  • The methylthio and nitrile groups in contribute to high melting points (>275°C) via strong intermolecular interactions. The target compound’s lack of polar groups (e.g., carboxylic acid) may result in a lower mp .
  • IR and NMR data for the target can be inferred: aromatic C-H stretches (~3050 cm⁻¹), methoxy C-O (~1250 cm⁻¹), and phenyl proton resonances in the 7.0–8.0 ppm range .

Biological Activity

Isoxazolo[5,4-b]pyridine derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Isoxazolo[5,4-b]pyridine, 6-(4-methoxyphenyl)-3-phenyl- , exploring its synthesis, biological properties, and potential therapeutic applications.

Synthesis

The synthesis of isoxazolo[5,4-b]pyridines typically involves various methods such as nucleophilic substitution and cyclization reactions. Recent advancements have introduced ultrasound-assisted synthesis techniques that enhance yield and efficiency. For instance, a sequential nucleophilic addition reaction involving aryl glyoxal has been successfully employed to produce isoxazolo[5,4-b]pyridines with high yields and purity .

Anticancer Properties

Isoxazolo[5,4-b]pyridine derivatives have demonstrated significant anticancer activity across various cancer cell lines. In vitro studies show that these compounds can induce apoptosis and inhibit cell proliferation in cancer cells. For example:

  • Compound Efficacy: Compounds derived from isoxazolo[5,4-b]pyridine exhibited IC50 values ranging from 0.02 to 19.19 µM against different cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colorectal cancer) .
  • Mechanism of Action: The mechanism often involves disruption of microtubule dynamics leading to cell cycle arrest in the S and G2/M phases. Flow cytometry analyses confirmed that these compounds activate caspase pathways, indicating apoptotic activity .
CompoundCell LineIC50 (µM)Mechanism of Action
17MCF-70.02Microtubule destabilization
14HCT11610.72Apoptosis via caspase activation
19A5490.2Cell cycle arrest

Anti-inflammatory Activity

Research indicates that isoxazolo[5,4-b]pyridines also exhibit anti-inflammatory properties. These compounds can modulate immune responses and reduce inflammation markers in vitro. The presence of specific substituents on the isoxazole ring enhances their immunomodulatory effects .

Structure-Activity Relationship (SAR)

The biological activity of isoxazolo[5,4-b]pyridines is significantly influenced by their structural features. Studies have shown that:

  • Substitution Patterns: The presence of methoxy groups at the 6-position increases anticancer potency compared to unsubstituted derivatives.
  • Ring Modifications: Variations in the isoxazole ring structure can lead to different biological profiles, with certain modifications enhancing cytotoxicity against specific cancer types .

Case Studies

  • Study on MCF-7 Cells: A derivative of isoxazolo[5,4-b]pyridine was tested against MCF-7 cells showing an IC50 of 0.02 µM, indicating potent antiproliferative activity. The study highlighted the compound's ability to induce apoptosis through caspase activation .
  • In Vivo Studies: Preliminary animal studies have indicated that certain isoxazolo[5,4-b]pyridine derivatives can reduce tumor growth in xenograft models, suggesting potential for development as therapeutic agents .

Q & A

Q. What are the primary synthetic routes for Isoxazolo[5,4-b]pyridine derivatives, and how can reaction conditions be optimized for 6-(4-methoxyphenyl)-3-phenyl substitution?

  • Methodological Answer : The synthesis typically involves condensation reactions (e.g., 4-methoxybenzaldehyde with aminopyridine derivatives) followed by cyclization using catalysts like palladium or copper . For greener approaches, oxidative ring closure with sodium hypochlorite in ethanol at room temperature has been demonstrated for structurally analogous triazolopyridines, achieving 73% yield . Optimization includes:
  • Catalyst screening : Palladium for cross-coupling vs. copper for cost efficiency.
  • Solvent selection : Polar aprotic solvents (DMF) enhance cyclization but require post-reaction purification .
  • Temperature control : Room temperature minimizes side reactions in oxidative methods .

Q. How can researchers characterize the structural purity of Isoxazolo[5,4-b]pyridine derivatives?

  • Methodological Answer :
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., methoxyphenyl vs. phenyl groups) and ring fusion .
  • HPLC-MS : Quantifies purity (>98%) and detects byproducts from incomplete cyclization .
  • X-ray crystallography : Resolves ambiguities in regiochemistry for complex fused-ring systems .

Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?

  • Methodological Answer :
  • Antimicrobial assays : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to assess MIC values .
  • Enzyme inhibition studies : Fluorescence-based assays targeting kinases or cytochrome P450 isoforms, given structural similarity to bioactive triazolopyridines .

Advanced Research Questions

Q. How can Design of Experiments (DoE) improve reaction yield and selectivity for this compound?

  • Methodological Answer : Use factorial design to evaluate interactions between variables (catalyst loading, temperature, solvent ratio). For example:
VariableLow LevelHigh Level
Catalyst (Pd%)0.5 mol%2 mol%
Temperature (°C)2580
Solvent (DMF:H2O)9:11:1
Statistical analysis (ANOVA) identifies dominant factors. Evidence shows Pd% and solvent ratio significantly impact yield in analogous syntheses .

Q. What computational strategies predict the compound’s reactivity or binding affinity?

  • Methodological Answer :
  • Quantum chemical calculations : Density Functional Theory (DFT) models reaction pathways (e.g., cyclization energy barriers) and electronic properties (HOMO-LUMO gaps) .
  • Molecular docking : Simulates interactions with biological targets (e.g., ATP-binding pockets) using software like AutoDock Vina. Triazolopyridine analogs show strong π-π stacking with kinase domains .

Q. How to resolve contradictions in catalytic efficiency data across studies?

  • Methodological Answer :
  • Meta-analysis : Compare reaction conditions (e.g., Pd vs. Cu catalysts) and purity metrics (HPLC vs. NMR). For example, Pd achieves higher yields but requires rigorous anhydrous conditions, while Cu is more tolerant to moisture but produces lower yields .
  • Controlled replication : Standardize substrate ratios and purification protocols to isolate catalyst-specific effects .

Tables for Comparative Analysis

Q. Table 1: Synthesis Method Comparison

MethodCatalystSolventYield (%)Green Metrics
Condensation-Cyclization PdCl₂DMF65–75Low (toxic solvent)
Oxidative Ring Closure NaOClEthanol73High (aqueous, room temp)

Q. Table 2: Biological Activity of Analogous Compounds

Compound ClassTargetIC₅₀ (µM)Reference
Triazolopyridines Kinase X0.12
Isoxazolopyridines Cytochrome P4501.8

Key Considerations for Researchers

  • Data Reproducibility : Document solvent purity and catalyst lot numbers, as trace impurities (e.g., water in DMF) drastically alter cyclization efficiency .
  • Interdisciplinary Collaboration : Combine synthetic chemistry with computational modeling (ICReDD’s reaction path search) to accelerate discovery .

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